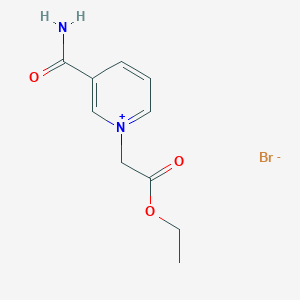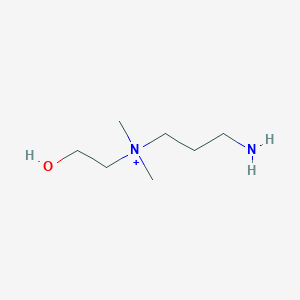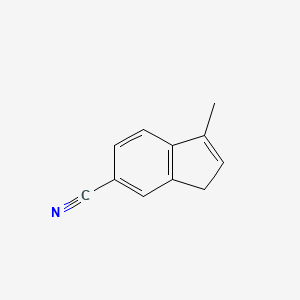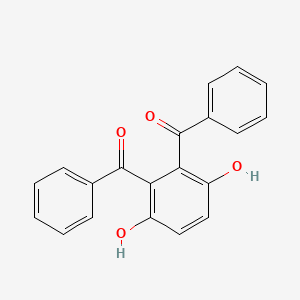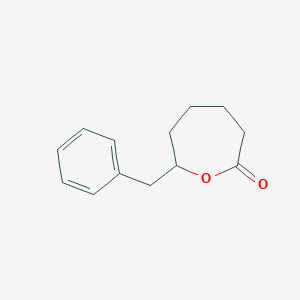
2-Oxepanone, 7-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-(phenylmethyl)- typically involves the ring-opening polymerization of caprolactone derivatives. One common method is the catalytic ring-opening polymerization using stannous octoate as a catalyst. The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 100°C to 150°C .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(phenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxepanone, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl caprolactone can be oxidized to benzyl caproic acid.
Reduction: Reduction can yield benzyl caprolactol.
Substitution: Substitution reactions can produce various benzyl-substituted caprolactones.
Applications De Recherche Scientifique
2-Oxepanone, 7-(phenylmethyl)- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering.
Pharmaceuticals: The compound is explored for its potential use in the development of new drug formulations.
Material Science: It is used in the production of specialty materials with unique properties, such as enhanced mechanical strength and biodegradability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprolactone: A simpler lactone with a six-membered ring.
Valerolactone: Another lactone with a five-membered ring.
Butyrolactone: A four-membered lactone.
Uniqueness
2-Oxepanone, 7-(phenylmethyl)- is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, such as increased hydrophobicity and mechanical strength.
Propriétés
| 112329-34-7 | |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
7-benzyloxepan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-9-5-4-8-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Clé InChI |
NFXKMWBXRKTICU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OC(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


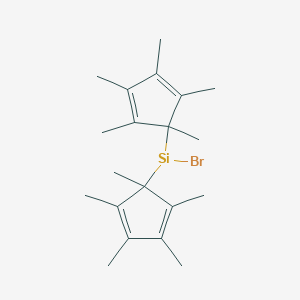
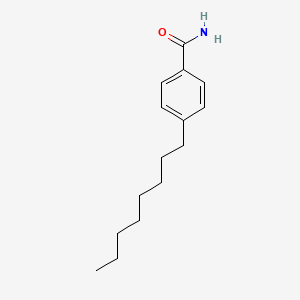
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
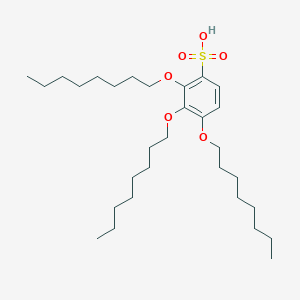

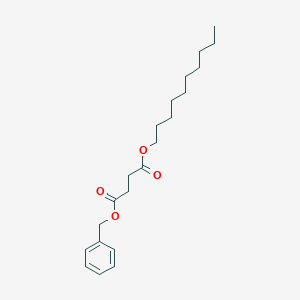
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
